

An In-depth Technical Guide to the Physical and Chemical Properties of Colchifoline

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchifoline is a naturally occurring alkaloid belonging to the tropolone alkaloid family, structurally related to the well-known mitotic agent colchicine. Found in plants of the Colchicum genus, particularly Colchicum ritchii, Colchifoline is of significant interest to the scientific community for its potential pharmacological activities, which are presumed to be similar to those of colchicine, including anti-inflammatory and anti-mitotic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Colchifoline, detailed experimental protocols for its extraction and analysis, and an examination of its biological mechanism of action. Due to the limited availability of specific experimental data for Colchifoline, information from its close structural analog, colchicine, is included for comparative purposes where noted.

Physical and Chemical Properties

While extensive experimental data for **Colchifoline** is not widely available in the public domain, its fundamental properties have been characterized. This section summarizes the known physical and chemical data for **Colchifoline**. For context and comparison, corresponding data for the extensively studied analog, colchicine, are also provided.

General Properties



Property	Colchifoline	Colchicine (for comparison)
CAS Number	74515-40-5[1]	64-86-8[2]
Molecular Formula	C22H25NO7[1]	C22H25NO6[3]
Molecular Weight	415.4 g/mol [1]	399.4 g/mol [3]
IUPAC Name	2-hydroxy-N-(1,2,3,10- tetramethoxy-9-oxo-6,7- dihydro-5H-benzo[a]heptalen- 7-yl)acetamide[1]	N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide[3]
Appearance	Not specified	Pale yellow to greenish-yellow crystals or powder[3]

Physicochemical Data

Quantitative physicochemical data for **Colchifoline**, such as melting point, boiling point, and specific solubility values, are not readily available in the cited literature. The following table provides the corresponding data for colchicine as a reference.

Property	Colchifoline	Colchicine (for comparison)
Melting Point	Not available	157 °C[2]
Boiling Point	Not available	Data not available
Solubility	Not available	Soluble in water, freely soluble in ethanol, slightly soluble in ether.[3]
Specific Optical Rotation	Not available	-230° to -245° (c=1, C2H5OH)

Spectral Data



Detailed spectral analyses are crucial for the identification and structural elucidation of natural products. While complete spectral assignments for **Colchifoline** are not available, general characteristics can be inferred from its structure and comparison with colchicine.

- UV-Visible Spectroscopy: Colchifoline is expected to exhibit UV absorption maxima in the range of 245-350 nm, characteristic of the tropolone ring system present in colchicine-type alkaloids.[1]
- Infrared (IR) Spectroscopy: Specific IR absorption data for Colchifoline is not available. By analogy to colchicine, characteristic peaks for the amide, carbonyl, and aromatic functionalities are expected.
- Mass Spectrometry (MS): The exact mass of Colchifoline is 415.1631 g/mol (calculated for C22H25NO7). Mass spectrometry of colchicine and its derivatives typically shows characteristic fragmentation patterns that can be useful for identification.[4][5][6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) analysis of
 Colchifoline has revealed characteristic signals for the aromatic protons. The H-C-4 proton
 appears as a singlet at δ 6.56 ppm, and the H-C-8 proton resonates as a singlet at δ 7.78
 ppm, which is consistent with the substituted aromatic system.[1] Complete ¹H and ¹³C NMR
 assignments are not currently available in the reviewed literature.

Experimental Protocols

The isolation and analysis of **Colchifoline** from its natural sources require specific and optimized experimental procedures. The following protocols are based on established methods for the extraction and quantification of colchicine and related alkaloids from Colchicum species and can be adapted for **Colchifoline**.

Extraction and Isolation of Colchifoline from Colchicum Plant Material

This protocol describes a general method for the extraction of tropolone alkaloids from Colchicum species, which can be optimized for the isolation of **Colchifoline**.

Methodology: Ultrasound-Assisted Extraction (UAE)



- Sample Preparation: Dried and powdered corms of Colchicum ritchii are used as the starting material.
- Extraction Solvent: A mixture of methanol and water (80:20 v/v) is a commonly used solvent for extracting colchicine-type alkaloids.
- Extraction Procedure:
 - Suspend the powdered plant material in the extraction solvent in an Erlenmeyer flask.
 - Place the flask in an ultrasonic bath.
 - Perform the extraction at a controlled temperature (e.g., 60°C) and sonication power (e.g., 600 W) for a defined period (e.g., 40 minutes).[7][8]
 - After extraction, filter the mixture through Whatman filter paper to remove solid plant debris.
- Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator.
- Purification: The crude extract can be further purified using chromatographic techniques.

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of **Colchifoline**.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and quantification of **Colchifoline**.

Methodology:

- Chromatographic System: An HPLC system equipped with a UV-Vis detector is required.
- Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is suitable for the separation.[8]



- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) is a common mobile phase for colchicine-type alkaloids. The exact ratio should be optimized for the best separation of **Colchifoline**.[8]
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength corresponding to the absorption maximum of Colchifoline (around 245-350 nm) should be used.
- Quantification: A calibration curve is generated using standard solutions of purified
 Colchifoline at known concentrations. The concentration of Colchifoline in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantitative analysis of Colchifoline by HPLC.

Biological Activity and Mechanism of Action

Colchifoline, like its analog colchicine, is believed to exert its biological effects primarily through interaction with tubulin, a key component of the cytoskeleton.

Inhibition of Tubulin Polymerization

The primary mechanism of action of colchicine-type alkaloids is the inhibition of microtubule formation. This process is critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

Signaling Pathway:

Colchifoline binds to the colchicine-binding site on β-tubulin. This binding event induces a conformational change in the tubulin dimer, which then co-polymerizes into the growing end of a microtubule. The presence of the **Colchifoline**-tubulin complex at the microtubule end physically blocks the addition of new tubulin dimers, thereby suppressing microtubule growth and leading to their depolymerization. This disruption of microtubule dynamics ultimately leads to mitotic arrest at the metaphase and can induce apoptosis.[9][10][11]

Signaling Pathway of Tubulin Polymerization Inhibition



Caption: Mechanism of tubulin polymerization inhibition by Colchifoline.

Conclusion

Colchifoline is a promising natural product with potential therapeutic applications stemming from its presumed ability to inhibit microtubule polymerization. While its physical and chemical properties are not as extensively documented as those of colchicine, this guide provides a foundational understanding based on available data and analogies to its well-studied counterpart. The detailed experimental protocols for extraction and analysis offer a starting point for researchers working with this compound. Further investigation is warranted to fully characterize the physicochemical properties of Colchifoline and to elucidate its complete pharmacological profile and therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Colchifoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199051#physical-and-chemical-properties-of-colchifoline]

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